molecular formula C19H27NO3 B1663547 (+)-Tetrabenazine CAS No. 1026016-83-0

(+)-Tetrabenazine

Número de catálogo: B1663547
Número CAS: 1026016-83-0
Peso molecular: 317.4 g/mol
Clave InChI: MKJIEFSOBYUXJB-GDBMZVCRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,11bR)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a 9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one in which both stereocentres have R configuration. It is an enantiomer of a (3S,11bS)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one.

Mecanismo De Acción

Target of Action

The primary target of (+)-Tetrabenazine is the vesicular monoamine transporter 2 (VMAT2) in the brain. VMAT2 is an integral membrane protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles .

Mode of Action

This compound acts as a potent inhibitor of VMAT2. It binds to the transporter, preventing the uptake of monoamine neurotransmitters into the synaptic vesicles. This results in a decrease in the release of these neurotransmitters into the synapse .

Biochemical Pathways

The inhibition of VMAT2 by this compound affects several biochemical pathways. Primarily, it disrupts monoaminergic neurotransmission, as the availability of monoamine neurotransmitters such as dopamine and serotonin in the synaptic cleft is reduced. This can lead to various downstream effects, depending on the specific neurotransmitter pathways involved .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed from the gastrointestinal tract. It is widely distributed throughout the body, particularly in the brain where it exerts its effects. This compound is extensively metabolized in the liver, primarily through the CYP2D6 enzyme pathway. The metabolites are then excreted in the urine .

Result of Action

The molecular effect of this compound is the reduction of monoamine neurotransmitter levels in the synaptic cleft. This leads to decreased neurotransmission in monoaminergic pathways. At the cellular level, this can result in changes in neuronal activity and communication. The exact effects can vary depending on the specific neurons and pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the drug’s stability and absorption. Individual patient factors, such as age, sex, genetic makeup, and the presence of certain diseases, can also influence how the drug is metabolized and excreted, thereby affecting its efficacy .

Actividad Biológica

(+)-Tetrabenazine, a drug primarily recognized for its role in treating hyperkinetic movement disorders, exhibits significant biological activity through its mechanism of action as a vesicular monoamine transporter (VMAT) inhibitor. This article delves into its pharmacological properties, clinical efficacy, and relevant case studies, supported by data tables and research findings.

This compound selectively inhibits VMAT2 with a notable preference over VMAT1. The inhibitory constants (IC50) for VMAT2 and VMAT1 are approximately 0.3 μM and 3.4 μM, respectively . This inhibition leads to a depletion of monoamines such as dopamine, serotonin, and norepinephrine in presynaptic neurons, which is critical for its therapeutic effects in movement disorders. Specifically, it has been shown to reduce dopamine levels by approximately 40% in animal models .

Pharmacological Profile

The pharmacological effects of this compound include:

  • Dopamine Depletion : The drug acts as a presynaptic monoamine-depleting agent, effectively lowering dopamine levels which is beneficial in conditions characterized by excessive dopaminergic activity.
  • Dopamine Receptor Antagonism : It also exhibits properties akin to dopamine receptor antagonists, which may contribute to its efficacy in managing psychotic symptoms associated with hyperkinetic disorders .

Treatment of Hyperkinetic Movement Disorders

A double-blind crossover trial involving 19 patients with various hyperkinetic disorders demonstrated that tetrabenazine significantly improved symptoms. Notably, improvements were observed in patients with tardive dyskinesia and other dystonias . The most common side effects included sedation, parkinsonism, and anxiety .

Huntington's Disease

This compound is the first FDA-approved treatment for chorea associated with Huntington's disease (HD). Clinical trials indicated an average reduction of chorea severity by 5 units on the Unified Huntington's Disease Rating Scale . The drug's effects last approximately 5.5 hours post-administration .

Case Studies

  • Long-term Effects : A study involving 526 patients treated with tetrabenazine over 15 years reported marked improvement in 89.2% of patients with tardive stereotypy and significant responses in those with Huntington's disease .
  • Combination Therapy : A case report highlighted the successful use of tetrabenazine combined with aripiprazole and clonazepam in a patient suffering from persistent motor tics and obsessive behaviors, showcasing its versatility beyond traditional indications .

Data Table: Efficacy and Side Effects

DisorderImprovement Rate (%)Common Side Effects
Tardive Dyskinesia100Sedation, Restlessness
Huntington's Disease82.8Depression, Parkinsonism
Tourette Syndrome57.4Anxiety, Akathisia
DystoniaVariesInsomnia, Drowsiness

Research Findings

Recent studies have focused on the structural mechanisms of this compound binding to VMAT2. Cryo-electron microscopy has elucidated how tetrabenazine interacts at the molecular level, providing insights into its high-affinity binding characteristics . Additionally, metabolomic studies indicate that its primary active metabolite, alpha-dihydrotetrabenazine, is more effective than the parent compound in inhibiting VMAT2 .

Aplicaciones Científicas De Investigación

Clinical Applications

  • Huntington's Disease (HD)
    • TBZ is the only FDA-approved treatment for chorea associated with Huntington's disease. Clinical trials have demonstrated significant reductions in chorea severity, with many patients experiencing marked improvement in their symptoms . In a study involving 84 patients, TBZ treatment resulted in a 23.5% average reduction in chorea severity compared to placebo .
  • Tardive Dyskinesia (TD)
    • While TBZ is not FDA-approved for TD, it has been used off-label with positive outcomes. Case studies indicate that TBZ can effectively reduce involuntary movements associated with TD, providing symptomatic relief for patients who have not responded to other treatments .
  • Dystonia and Tics
    • Research supports the use of TBZ in treating various forms of dystonia and tics, including those seen in Tourette's syndrome. Patients have reported improvements in motor control and a decrease in the frequency and intensity of tics following TBZ administration .
  • Other Hyperkinetic Disorders
    • TBZ has shown efficacy in managing conditions such as myoclonus, akathisia, and other forms of dyskinesia. Its ability to deplete monoamines makes it a versatile option for a range of hyperkinetic disorders .

Efficacy

  • Clinical Studies : A systematic review highlighted that TBZ significantly improved symptoms across various hyperkinetic disorders. For instance, a double-blind crossover trial showed that 69% of patients receiving TBZ experienced substantial symptom relief compared to only 20% in the placebo group .
  • Long-term Outcomes : Longitudinal studies indicate that patients on TBZ maintain improvements over extended periods, although individual responses can vary based on dosage and specific disorder characteristics .

Safety Profile

  • Common side effects include sedation, parkinsonism, anxiety, and restlessness. Serious adverse effects are rare but can include depression and suicidal ideation . Monitoring is essential during treatment to manage these risks effectively.

Case Studies

  • Case Study on TD : A patient with persistent motor tics and obsessive behaviors showed significant improvement when treated with a combination of TBZ and other medications like aripiprazole and clonazepam after failing multiple other therapies .
  • Huntington's Disease : A cohort study demonstrated that patients treated with TBZ experienced a marked reduction in chorea severity over six months, reinforcing its role as a first-line treatment for HD-related chorea .

Propiedades

IUPAC Name

(3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIEFSOBYUXJB-GDBMZVCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117156
Record name (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026016-83-0
Record name (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026016-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabenazine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRABENAZINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69ENL3U6BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

(2-Acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide (800 mg, 2.55 mmol, 1.00 equiv) was added to a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline (100 mg, 2.62 mmol, 1.00 equiv) and ethanol (10 mL). The resulting solution was heated at reflux for about 5 hours, and then water (20 mL) was added. Following standard extractive workup with dichloromethane (3×50 mL), the crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:4)) to afford the title compound as a white solid (300 mg, yield=36%). 1H NMR (300 MHz, CDCl3), δ 6.63 (s, 1H), 6.55 (s, 1H), 3.89 (s, 3H), 3.83 (s, 3H), 3.55 (s, 1H), 3.22-3.28 (m, 1H), 2.94-3.14 (m, 4H), 2.31-2.65 (m, 4H), 1.73-1.81 (t, 1H, J=11.4), 1.33-1.39 (m, 1H), 0.996-1.067 (t, 1H, J=10.5), 0.79-0.85 (m, 6H) LC-MS: m/z=318 (MH)+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
36%

Synthesis routes and methods II

Procedure details

To a round bottom flask was added 6,7-dimethoxy-3,4-dihydroisoquinoline (13 g, 67.8 mmol), 3-dimethylaminomethyl-5-methyl-hexan-2-one methiodide 1b (26 g, 81.4 mmol) and EtOH (130 mL). The suspension was heated to 80° C. overnight. The reaction mixture was allowed to cool to room temperature and H2O (200 mL) was added forming a precipitate. The EtOH was removed in vacuo and CH2Cl2 (400 mL) was added. A 10% NaOH solution was added to the mixture until basic. The aqueous layer was then extracted 3× with CH2Cl2 (250 mL). The organic layers were combined, dried over MgSO4 and concentrated. The crude reaction mixture was purified via flash column chromatography (0.5:9.5 Acetone:CH2Cl2) and further recrystallized from EtOAc and Hexanes to give 16.1 g (51 mmol) of a racemic mix of (3S,11bS) and (3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-pyrido[2,1-a]isoquinolin-2-one 1c (tetrabenazine, TBZ) in a 75% yield. The enantiomers of tetrabenazine were separated by SFC utilizing a Chiralpak AD-H column with 15% CAN/MeOH plus 0.5% DMEA at 2.5 mL/min at 100 bar and 35° C. to yield 4.3 g of (3R,11bR)-tetrabenazine 1c.1 and 4.3 g of (3S,11bS)-tetrabenazine 1c.2. (3R,11bR)-tetrabenazine 1c.1: MS calcd: (317); Found 318.7 (M+H). (3S,11bS)-tetrabenazine 1c.2: MS calcd: (317); Found 318.7 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(+)-Tetrabenazine
Reactant of Route 2
(+)-Tetrabenazine
Reactant of Route 3
Reactant of Route 3
(+)-Tetrabenazine
Reactant of Route 4
(+)-Tetrabenazine
Reactant of Route 5
(+)-Tetrabenazine
Reactant of Route 6
(+)-Tetrabenazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.